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Introduction
AVE 0991, a synthetic, non-peptide analogue of Angiotensin-(1-7), is emerging as a potent

modulator of neuroinflammation. As an agonist of the Mas receptor, a key component of the

protective arm of the renin-angiotensin system (RAS), AVE 0991 offers a promising therapeutic

avenue for a range of neurological disorders underpinned by inflammatory processes. These

application notes provide a comprehensive overview of the use of AVE 0991 in preclinical

models of neuroinflammation, detailing its mechanism of action, experimental protocols, and

key findings.

Mechanism of Action
AVE 0991 exerts its anti-inflammatory effects primarily through the activation of the Mas

receptor, which is expressed on key central nervous system (CNS) cells, including microglia

and astrocytes.[1][2] Activation of the Mas receptor by AVE 0991 triggers downstream signaling

cascades that collectively suppress pro-inflammatory responses and promote a neuroprotective

environment.

In microglia, the resident immune cells of the CNS, AVE 0991 has been shown to attenuate

aging-related neuroinflammation by suppressing their pro-inflammatory activation.[1][3][4] This

is achieved, in part, by promoting a switch from the classically activated, pro-inflammatory M1

phenotype to the alternatively activated, anti-inflammatory M2 phenotype.[1][3]
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In astrocytes, the most abundant glial cells in the brain, AVE 0991 has been demonstrated to

modulate neuroinflammation in the context of Alzheimer's disease.[2][5] Its mechanisms

include the suppression of the NLRP3 inflammasome, a key driver of inflammatory cytokine

production, and the enhancement of autophagy, a cellular process critical for clearing

aggregated proteins and damaged organelles.[2][5][6] A specific signaling pathway involving

the long non-coding RNA SNHG14, microRNA-223-3p, and NLRP3 has been elucidated in

astrocytes.[2]

Key Applications in Neuroinflammatory Models
AVE 0991 has been successfully employed in a variety of preclinical models to mitigate

neuroinflammation and its detrimental consequences.

Aging-Related Neuroinflammation: In senescence-accelerated mouse prone 8 (SAMP8)

mice, a model of accelerated aging, AVE 0991 treatment has been shown to reduce the

expression of pro-inflammatory cytokines in the brain.[1][4]

Alzheimer's Disease (AD): In APP/PS1 transgenic mice, a widely used model of AD, AVE

0991 administration has been found to suppress astrocyte-mediated neuroinflammation,

reduce pro-inflammatory cytokine levels, and improve cognitive function.[2][5]

Post-Operative Neurocognitive Recovery: In aged rats subjected to laparotomy, a model for

post-operative neurocognitive decline, intranasal administration of AVE 0991 attenuated

neuroinflammation, restored blood-brain barrier integrity, and improved cognitive outcomes.

[7][8]

Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the

effects of AVE 0991 in various models of neuroinflammation.

Table 1: Effect of AVE 0991 on Pro-inflammatory Cytokine Levels in the Brain
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Model Treatment IL-1β IL-6 TNF-α Reference

SAMP8 Mice

(Aging)

AVE 0991 (3

or 10

mg/kg/day,

i.p. for 30

days)

↓ ↓ ↓ [1]

APP/PS1

Mice (AD)

AVE 0991

(unspecified

dose, i.p. for

30 days)

↓ ↓ ↓ [2]

APP/PS1

Mice (AD)

AVE 0991 (1,

3, or 10

mg/kg/day,

i.p. for 30

days)

↓ (dose-

dependent)

↓ (dose-

dependent)

↓ (dose-

dependent)
[5]

Aged Rats

(Laparotomy)

AVE 0991

(intranasal)
↓ ↓ ↓ [7]

↓ indicates a significant decrease compared to the respective control group. i.p. =

intraperitoneal

Table 2: Effect of AVE 0991 on Microglial and Astrocytic Markers

Model Cell Type Marker Effect Reference

SAMP8 Mice

(Aging)
Microglia

M2 markers

(Arg1, Retnla,

Il10)

↑ [1]

APP/PS1 Mice

(AD)
Astrocytes

NLRP3

Inflammasome
↓ [2]

Aged Rats

(Laparotomy)
Microglia

CD11b

(activation

marker)

↓ [7]
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↑ indicates a significant increase; ↓ indicates a significant decrease compared to the respective

control group.

Experimental Protocols
The following are detailed methodologies for key experiments involving AVE 0991 in models of

neuroinflammation.

In Vivo Administration of AVE 0991 in a Mouse Model of
Accelerated Aging (SAMP8 Mice)

Animal Model: 8-month-old male SAMP8 mice.

Reagent Preparation: Dissolve AVE 0991 in a suitable vehicle (e.g., sterile saline).

Administration: Administer AVE 0991 via intraperitoneal (i.p.) injection at doses of 1, 3, or 10

mg/kg/day.[4] A vehicle control group should receive injections of the vehicle alone.

Treatment Duration: Continue daily injections for 30 consecutive days.[4]

Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect brain

tissue for analysis of inflammatory markers (e.g., qRT-PCR for cytokine mRNA levels, ELISA

for cytokine protein levels).[4]

In Vitro Treatment of Primary Microglia with AVE 0991
Cell Culture: Isolate primary microglia from the brains of 8-month-old SAMP8 mice.[4]

Inflammatory Challenge: Stimulate the primary microglia with lipopolysaccharide (LPS) (e.g.,

100 ng/mL) for 4 hours to induce an inflammatory response.[4]

AVE 0991 Treatment: Pre-incubate the microglia with varying concentrations of AVE 0991

(e.g., 1x10⁻⁸, 1x10⁻⁷, or 1x10⁻⁶ M) for 4 hours prior to LPS stimulation.[4]

Inhibitor Studies (Optional): To confirm the role of the Mas receptor, co-incubate a separate

group of cells with AVE 0991 and a Mas receptor antagonist, such as A-779 (e.g., 1x10⁻⁶ M).

[4]
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Endpoint Analysis: Harvest the cells and lyse them for analysis of inflammatory gene

expression (e.g., qRT-PCR for Il6 mRNA levels).[4]

Intraperitoneal Administration of AVE 0991 in an
Alzheimer's Disease Mouse Model (APP/PS1 Mice)

Animal Model: 8-month-old male APP/PS1 double-transgenic mice and wild-type C57BL/6J

mice as controls.[5]

Grouping: Randomly divide the APP/PS1 mice into treatment groups: vehicle control, AVE

0991 (1 mg/kg), AVE 0991 (3 mg/kg), and AVE 0991 (10 mg/kg).[5]

Administration: Administer AVE 0991 or vehicle via intraperitoneal injection once daily for 30

consecutive days.[5]

Behavioral Testing: After the treatment period, assess cognitive function using standard

behavioral tests such as the Morris water maze.[5]

Tissue Collection and Analysis: Following behavioral testing, sacrifice the animals and collect

brain tissue. Analyze levels of Aβ, inflammatory cytokines (ELISA), and markers of astrocytic

activation and autophagy (Western blot, immunofluorescence).[5]
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Caption: AVE 0991 signaling in microglia.
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Caption: AVE 0991 signaling in astrocytes.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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